![molecular formula C15H16N2O3S2 B5528609 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5528609.png)
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the condensation of amines with carbonyl compounds, followed by cyclization reactions. A method for producing similar structures involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide. Subsequent treatment with diphosphorus pentasulfide in pyridine affords thioamide derivatives, which can be oxidized to yield thiazolo[4,5-f]quinolines, indicating a pathway that might be adapted for the synthesis of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is often determined using spectroscopic techniques and single-crystal X-ray diffraction. These methods can elucidate the arrangement of atoms within the molecule, including bond lengths, angles, and the overall three-dimensional shape, which is crucial for understanding the compound's reactivity and interactions with biological targets. For instance, similar compounds have been characterized, revealing intricate details about their molecular geometry (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide can be inferred from related compounds, which undergo electrophilic substitution reactions, including nitration, sulfonation, and acylation, primarily at positions that are activated by the quinoline and thiophene rings. These reactions expand the compound's functional group diversity, impacting its physical and chemical properties (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-16-15(18)14-9-12(10-21-14)22(19,20)17-8-4-6-11-5-2-3-7-13(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGOWMPCHJWVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-methylthiophene-2-carboxamide |
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